2,3-Dichloro-5-(chloromethyl)pyridine
Overview
Description
2,3-Dichloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine has been reported in several studies . It is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(chloromethyl)pyridine is C6H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 .Chemical Reactions Analysis
2,3-Dichloro-5-(chloromethyl)pyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-(chloromethyl)pyridine include a density of 1.5±0.1 g/cm3, a boiling point of 273.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol, and the flash point is 145.3±11.5 °C .Scientific Research Applications
Agrochemical Synthesis
2,3-Dichloro-5-(chloromethyl)pyridine: is a key intermediate in the synthesis of trifluoromethylpyridines (TFMPs), which are crucial in the development of agrochemicals . The TFMP derivatives are extensively used for crop protection, playing a significant role in the formulation of pesticides that safeguard crops from pests and diseases.
Pharmaceutical Industry
This compound serves as a precursor in the pharmaceutical industry for the creation of various active ingredients . The unique physicochemical properties imparted by the pyridine moiety make it valuable for developing medications with specific biological activities.
Veterinary Medicine
In veterinary medicine, 2,3-Dichloro-5-(chloromethyl)pyridine is utilized to produce compounds that are included in veterinary products . These products aid in the treatment and prevention of diseases in animals, contributing to the overall health and productivity of livestock.
Insecticidal Activity
The compound is instrumental in synthesizing new neonicotinoid compounds, which exhibit potent insecticidal activity . This is particularly important for controlling pest populations that can cause significant damage to agriculture and spread diseases.
Synthesis of Fluorinated Organic Chemicals
It is involved in the synthesis of fluorinated organic chemicals, which are increasingly important due to their effects on the biological activities and physical properties of compounds . The development of these chemicals is vital for advancing research in various scientific fields.
Functional Materials
The unique characteristics of 2,3-Dichloro-5-(chloromethyl)pyridine make it a valuable intermediate in the creation of functional materials . These materials have specialized properties and applications in industries such as electronics, coatings, and nanotechnology.
Crop-Protection Products
It is used in the production of several crop-protection products, with a high demand for its derivatives in the market . The compound’s role in this field is critical for maintaining sustainable agriculture and food security.
Disease Control
The derivatives of this compound are essential in developing pesticides that not only protect crops but also help in controlling the spread of diseases like malaria, dengue fever, and Zika virus, which are transmitted by mosquitoes . This application has a profound impact on public health and safety.
Safety and Hazards
The safety information for 2,3-Dichloro-5-(chloromethyl)pyridine includes hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
Mechanism of Action
Target of Action
It is known that this compound is used as a chemical intermediate in the synthesis of several crop-protection products .
Mode of Action
It is known to be used in the synthesis of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
2,3-dichloro-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSQVBPRZIYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436438 | |
Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(chloromethyl)pyridine | |
CAS RN |
54127-31-0 | |
Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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